molecular formula C34H30IN5O B12812216 4(3H)-Quinazolinone, 6-iodo-3-(2-(1-((1-methyl-4-piperidinyl)methyl)-1H-benzimidazol-2-yl)-phenyl)-2-phenyl- CAS No. 91045-25-9

4(3H)-Quinazolinone, 6-iodo-3-(2-(1-((1-methyl-4-piperidinyl)methyl)-1H-benzimidazol-2-yl)-phenyl)-2-phenyl-

Cat. No.: B12812216
CAS No.: 91045-25-9
M. Wt: 651.5 g/mol
InChI Key: KGEHTKNSSKCVES-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6-iodo-3-(2-(1-((1-methyl-4-piperidinyl)methyl)-1H-benzimidazol-2-yl)-phenyl)-2-phenyl- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazolinone core with various substituents, including an iodine atom, a benzimidazole group, and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6-iodo-3-(2-(1-((1-methyl-4-piperidinyl)methyl)-1H-benzimidazol-2-yl)-phenyl)-2-phenyl- typically involves multiple steps, including the formation of the quinazolinone core, iodination, and the introduction of the benzimidazole and piperidine groups. Common reagents used in these reactions include iodine, various amines, and coupling agents.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at various positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, quinazolinone derivatives are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be investigated for similar activities.

Medicine

In medicine, compounds with similar structures have been explored as potential therapeutic agents. This compound may be studied for its potential use in treating various diseases, including cancer and infectious diseases.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, leading to changes in cellular processes. The benzimidazole group may enhance binding affinity to certain targets, while the piperidine moiety may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Benzimidazole Derivatives: Compounds with benzimidazole groups and various other functional groups.

    Piperidine Derivatives: Compounds with piperidine moieties and different core structures.

Uniqueness

This compound’s uniqueness lies in its combination of a quinazolinone core with iodine, benzimidazole, and piperidine groups. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

91045-25-9

Molecular Formula

C34H30IN5O

Molecular Weight

651.5 g/mol

IUPAC Name

6-iodo-3-[2-[1-[(1-methylpiperidin-4-yl)methyl]benzimidazol-2-yl]phenyl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C34H30IN5O/c1-38-19-17-23(18-20-38)22-39-31-14-8-6-12-29(31)37-33(39)26-11-5-7-13-30(26)40-32(24-9-3-2-4-10-24)36-28-16-15-25(35)21-27(28)34(40)41/h2-16,21,23H,17-20,22H2,1H3

InChI Key

KGEHTKNSSKCVES-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4N5C(=NC6=C(C5=O)C=C(C=C6)I)C7=CC=CC=C7

Origin of Product

United States

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